Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

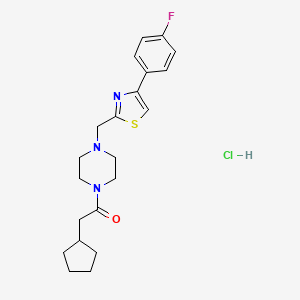

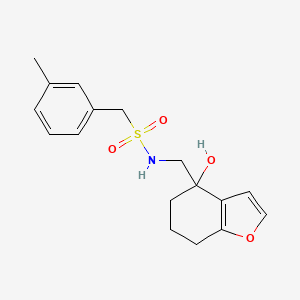

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is a chemical compound with the CAS Number: 67589-53-1 . It has a molecular weight of 318.45 and a molecular formula of C20H30O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3/t16-,17- . This indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 4.41, indicating its lipophilicity . Its water solubility is moderately low, with a Log S (ESOL) of -5.39 .Aplicaciones Científicas De Investigación

Radical Probes and Kinetic Studies

Compounds like trans-1-Phenyl-2-vinylcyclopropane serve as radical probes, offering insights into the mechanisms of enzyme-catalyzed hydroxylation of hydrocarbons. These probes help understand the enzymatic processes at a molecular level, with applications in biochemistry and pharmacology (Miller et al., 1992).

Liquid Crystalline Phase Studies

Research into the mesomorphic behavior of cyclohexane derivatives under varying pressures has revealed special high-pressure effects on liquid crystals. These studies have implications for materials science, particularly in the development of displays and optical devices (Rübesamen & Schneider, 1993).

Medicinal Chemistry

The synthesis of various cyclohexanecarboxylic acid derivatives has been explored for their potential in drug development. For example, the synthesis of VLA-4 antagonists involves key intermediates structurally similar to the compound , demonstrating the relevance of such compounds in designing therapeutic agents (Chiba et al., 2012).

Biodegradable Polymer Functionalization

The chemical modification of poly(3-hydroxybutyrate), a biodegradable polymer, with amino compounds has been studied for biomedical applications, including antibacterial and anticancer properties. This research highlights the potential for cyclohexane derivatives in creating functional materials for medical use (Abdelwahab et al., 2019).

Enzymatic Catalysis and Polymer Chemistry

The enzymatic catalysis of para-functionalized phenol derivatives, using compounds like ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane, demonstrates the role of cyclohexane derivatives in the synthesis of polymers through environmentally friendly processes. Such studies contribute to the field of sustainable polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves the reaction of 4-(pentyloxy)benzoic acid with 4-ethylcyclohexanone in the presence of a coupling agent and a catalyst to form the desired product.", "Starting Materials": [ "4-(pentyloxy)benzoic acid", "4-ethylcyclohexanone", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(pentyloxy)benzoic acid and 4-ethylcyclohexanone in a suitable solvent.", "Step 2: Add the coupling agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |

Número CAS |

67589-53-1 |

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.457 |

Nombre IUPAC |

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |

Clave InChI |

AYWFHDWHQHJJTK-QAQDUYKDSA-N |

SMILES |

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)

![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)